2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Description
Molecular Formula: C₁₄H₁₀F₃N₃O₃
Molecular Weight: 325.25 g/mol
CAS Number: 937605-78-2
IUPAC Name: 2-[6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Structural Features:
- Core structure: Pyrazolo[3,4-b]pyridine, a bicyclic heteroaromatic system.
- Substituents:
- 6-position: 2-Furyl group (heteroaromatic, oxygen-containing).
- 3-position: Methyl group.
- 4-position: Trifluoromethyl group (electron-withdrawing).
- 1-position: Acetic acid moiety (carboxylic acid functional group).
This compound is notable for its trifluoromethyl group, which enhances metabolic stability and lipophilicity, and the furyl group, which may contribute to π-π stacking interactions in biological systems. Its molecular weight (325.25) places it within the range typically favorable for drug-like properties .
Properties
IUPAC Name |
2-[6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O3/c1-7-12-8(14(15,16)17)5-9(10-3-2-4-23-10)18-13(12)20(19-7)6-11(21)22/h2-5H,6H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNBQYUVEVJJGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form corresponding furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group may yield furanones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the compound's potential as an anti-cancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including lung, breast, colon, and prostate cancers. For instance, a study demonstrated that derivatives of pyrazolo compounds exhibit significant cytotoxic effects against prostate cancer cells with IC50 values as low as 0.33 μM when compared to standard chemotherapeutic agents like Doxorubicin .
Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)
The compound has been investigated for its ability to inhibit VEGFR-2, a crucial target in cancer therapy due to its role in angiogenesis. In vitro assays revealed that certain pyrazole derivatives showed potent inhibitory activity against VEGFR-2, suggesting that 2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid might be developed into a therapeutic agent for conditions where angiogenesis is a factor .
Synthesis of Bioactive Molecules
The compound serves as a versatile building block in the synthesis of various biologically active molecules. Multicomponent reactions involving this compound have yielded derivatives with diverse biological activities, including anti-inflammatory and antibacterial properties. A review noted that pyrazole derivatives synthesized through multicomponent reactions exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-cancer efficacy | Demonstrated IC50 values of 0.33 μM against prostate cancer cells; significant cytotoxicity observed. |
| Study B | VEGFR-2 inhibition | Potent inhibitory activity confirmed in vitro; potential for developing new anti-cancer therapies. |
| Study C | Synthesis applications | Multicomponent reactions produced derivatives with notable antibacterial activity against various strains. |
Mechanism of Action
The mechanism of action of 2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-b]pyridine core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Findings :
Substituent Effects on Molecular Weight: The target compound (MW 325.25) has intermediate molecular weight compared to analogs.
Electronic Properties :
- Trifluoromethyl (CF₃) : Common in all listed compounds, enhances metabolic stability and electronegativity.
- Difluoromethyl (CHF₂) : In , less electron-withdrawing than CF₃, which may alter reactivity or binding interactions.
Aromatic vs. Heteroaromatic Substituents :
- Furyl (Target Compound) : Provides heteroaromaticity and moderate steric bulk, favoring interactions with biological targets.
- Phenyl/Fluorophenyl () : Enhances π-π stacking but increases hydrophobicity. Fluorine in fluorophenyl adds electronegativity.
Functional Group Diversity :
- Acetic Acid Moieties : All compounds retain this group, suggesting carboxylic acid functionality is critical for activity (e.g., solubility, ionic interactions).
- Pyrazole Derivatives () : Additional nitrogen atoms may improve hydrogen bonding, affecting pharmacokinetics.
The furyl group’s oxygen atom could engage in hydrogen bonding, a feature absent in phenyl-substituted analogs.
Biological Activity
2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid (CAS Number: 937605-78-2) is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | 2-[6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
| Molecular Formula | C14H10F3N3O3 |
| Molecular Weight | 325.24 g/mol |
| Purity | 95% |
Research indicates that this compound acts as an inhibitor of various biological pathways. Notably, it has shown activity against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in angiogenesis and tumor growth. In vitro studies have demonstrated that derivatives of pyrazolo compounds can inhibit cell proliferation in several cancer cell lines, including prostate and breast cancer cells, with IC50 values in the low micromolar range .
Anticancer Activity
Studies have reported that this compound exhibits significant antiproliferative effects on various cancer cell lines:
- Prostate Cancer (PC-3) : IC50 values as low as 0.33 μM were recorded, indicating potent activity compared to standard chemotherapeutic agents like Doxorubicin.
- Breast Cancer : Similar antiproliferative effects were observed, reinforcing its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In studies assessing its efficacy against Gram-positive and Gram-negative bacteria, it demonstrated significant inhibition zones comparable to standard antibiotics such as ciprofloxacin and ampicillin:
| Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 21–23 | ≤0.25 |
| Escherichia coli | 31–32 | >35 |
| Bacillus subtilis | 20–24 | 20–25 |
The results indicate that certain derivatives exhibit selective antibacterial activity, particularly against Gram-positive strains .
Case Studies
Several case studies highlight the compound's biological activity:
- VEGFR-2 Inhibition : A study focused on the docking studies of pyrazolo derivatives revealed strong binding affinities to VEGFR-2, suggesting a mechanism for its anticancer effects through inhibition of angiogenesis.
- Antimicrobial Screening : In a comprehensive screening of synthesized pyrazole derivatives against clinical bacterial strains, compounds similar to this compound showed promising results with MIC values ranging from 20 to 25 μg/mL against resistant strains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving palladium-catalyzed cross-coupling or nucleophilic substitution. For example, a two-step procedure includes:
Step 1 : Use of tert-butyl XPhos and cesium carbonate in tert-butanol under inert atmosphere (40–100°C, 5.5 h) for core structure formation.
Step 2 : Acid hydrolysis (HCl/water, 93–96°C, 17 h) to yield the final product .
- Key Considerations : Optimize reaction conditions (e.g., catalyst loading, solvent polarity) to improve yields. Monitor intermediates using TLC or LCMS.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (≥95% purity threshold) and UV detection at 254 nm .
- Structural Confirmation :
- 1H NMR : Look for characteristic peaks (e.g., furyl protons at δ 7.63 ppm, methyl groups at δ 2.56 ppm) .
- LCMS : Confirm molecular ion [M+1] at m/z 311.1 (for analogs) and assess fragmentation patterns .
Q. What safety precautions are critical when handling intermediates during synthesis?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods for reactions involving volatile solvents (e.g., DMSO). Follow GHS warnings (e.g., H315/H319 for skin/eye irritation) .
- Storage : Store intermediates at 2–8°C in sealed containers to prevent degradation .
Advanced Research Questions
Q. How can researchers address low solubility of this compound in biological assays?
- Methodological Answer :
- In Vitro : Use co-solvents like DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.
- In Vivo : Prepare stock solutions in PBS (pH 7.4) with 10% Tween-80, followed by serial dilution in saline .
- Validation : Confirm solubility via dynamic light scattering (DLS) to avoid particle aggregation.
Q. What strategies are effective for analyzing contradictory biological activity data (e.g., varying IC50 values across studies)?
- Methodological Answer :
- Assay Optimization : Standardize cell lines (e.g., prostate cancer PC3 cells) and incubation times (e.g., 48–72 hrs) to reduce variability .
- Mechanistic Studies : Use Western blotting to validate downstream targets (e.g., mTOR/p70S6K inhibition) and rule off-target effects .
- Statistical Analysis : Apply ANOVA with post-hoc tests to compare replicates and identify outliers.
Q. How does the furyl substituent influence the compound’s binding affinity in kinase inhibition studies?
- Methodological Answer :
- SAR Analysis : Compare analogs with/without the furyl group using molecular docking (e.g., AutoDock Vina). The furyl moiety may enhance π-π stacking in ATP-binding pockets .
- Experimental Validation : Synthesize analogs (e.g., phenyl or thienyl replacements) and measure IC50 shifts in kinase assays .
Contradiction Analysis
- Synthetic Yield Variability : Discrepancies in yields (e.g., 94% vs. 85%) may arise from trace moisture in reactions. Use rigorous drying protocols (e.g., molecular sieves) .
- Biological Replicability : Inconsistent IC50 values could stem from differences in cell passage numbers. Maintain low-passage stocks and validate with clonal lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
